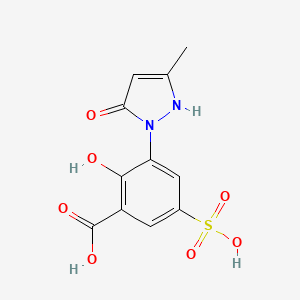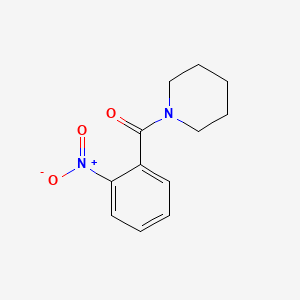
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Overview
Description
- IUPAC Name : 4-chloro-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde
- Molecular Formula : C₁₁H₈ClNO₂
- CAS Number : 96600-76-9
- Physical Form : Yellow solid
- Purity : 95%
- Storage Temperature : Refrigerator
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions and starting materials. Unfortunately, I don’t have access to specific synthetic routes for this compound.
Molecular Structure Analysis
- The dihydroquinoline moiety is not planar, with a dihedral angle between the two ring planes.
- An intramolecular C—H O hydrogen bond helps establish the rotational orientation of the carboxyl group.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not available in my current knowledge base.
Physical And Chemical Properties Analysis
- Molecular Weight: 221.64 g/mol
- In the crystal structure, sheets of molecules are generated by C—H O and C—H Cl hydrogen bonds.
- Computational chemistry indicates hydrogen-bond energies.
- Safety and hazards information: This chemical is considered hazardous by OSHA standards.
Scientific Research Applications
-
Synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives
- Application Summary : The compound is used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. These derivatives have been reported to harbor vast therapeutic potential .
- Methods of Application : The methodology adopted for the synthesis of these derivatives provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .
- Results or Outcomes : The adopted methodology resulted in the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .
-
Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3 derivatives
- Application Summary : The compound is used in the synthesis of new 2-oxo-1,2-dihydroquinoline-3 derivatives. The rationale behind the synthesis of these compounds was driven from the efficacy of tacrine; a drug used against Alzheimer’s Disease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Future Directions
- Further research could explore its therapeutic potential and derivatization for other less reactive carboxylate species.
properties
IUPAC Name |
4-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-13-9-5-3-2-4-7(9)10(12)8(6-14)11(13)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFNBXZHPBNABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382720 | |
| Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
CAS RN |
96600-76-9 | |
| Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



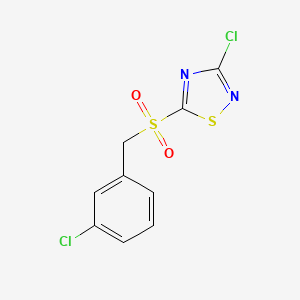





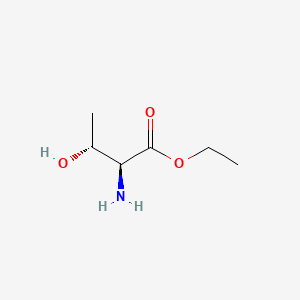
![Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1608178.png)
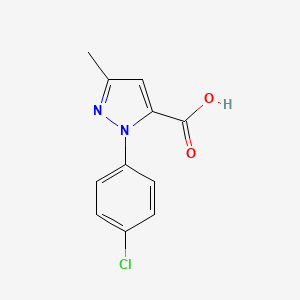
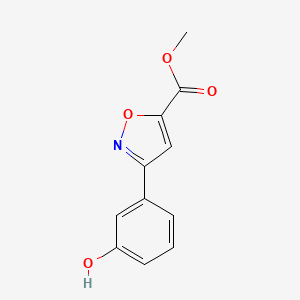
![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1608183.png)

